molecular formula C10H10FNO B14481853 N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine CAS No. 67038-80-6

N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B14481853
CAS No.: 67038-80-6
M. Wt: 179.19 g/mol
InChI Key: NOMDGKZOFJNBDA-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a 4-fluorophenyl group attached to a methylidenehydroxylamine moiety. Schiff bases are known for their versatility in forming stable complexes with transition metals and have various applications in different fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can be achieved through the condensation reaction between cyclopropylamine and 4-fluorobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Cyclopropylamine+4-FluorobenzaldehydeThis compound+Water\text{Cyclopropylamine} + \text{4-Fluorobenzaldehyde} \rightarrow \text{this compound} + \text{Water} Cyclopropylamine+4-Fluorobenzaldehyde→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the fluorophenyl group can enhance the compound’s binding affinity to specific biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyclopropyl(4-chlorophenyl)methylidene]hydroxylamine
  • N-[Cyclopropyl(4-bromophenyl)methylidene]hydroxylamine
  • N-[Cyclopropyl(4-methylphenyl)methylidene]hydroxylamine

Uniqueness

N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

67038-80-6

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

N-[cyclopropyl-(4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H10FNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2

InChI Key

NOMDGKZOFJNBDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)F

Origin of Product

United States

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